N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-bromobenzohydrazide
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Overview
Description
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-bromobenzohydrazide is a chemical compound with the molecular formula C21H17BrN2O2 It is known for its unique structure, which includes a benzyloxy group attached to a phenyl ring, a bromine atom, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-bromobenzohydrazide typically involves the condensation of 3-bromobenzohydrazide with 3-(benzyloxy)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-bromobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-bromobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-bromobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-bromobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-bromobenzohydrazide can be compared with other similar compounds, such as:
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Similar structure with a triazole ring.
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Contains a methyl group instead of a bromine atom.
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Features a methoxy group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
CAS No. |
316133-40-1 |
---|---|
Molecular Formula |
C21H17BrN2O2 |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H17BrN2O2/c22-19-10-5-9-18(13-19)21(25)24-23-14-17-8-4-11-20(12-17)26-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,24,25)/b23-14+ |
InChI Key |
FGFSFISBQVVHKP-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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